molecular formula C21H32O3 B1248362 Triptocallol

Triptocallol

Cat. No. B1248362
M. Wt: 332.5 g/mol
InChI Key: WWWGODYSDJATPL-KOUHRCEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptocallol is a natural product found in Tripterygium wilfordii with data available.

Scientific Research Applications

Enantiocontrolled Synthesis

  • Synthesis of Triptocallol : An efficient enantiocontrolled synthesis of triptocallol has been achieved, utilizing lipase-catalyzed kinetic resolution and diastereoselective radical cyclization. This methodology is significant in the synthesis of compounds possessing interleukin-1 inhibitory activity (Yamamura et al., 1997).

Pharmacological Functions

  • Multiple Pharmacological Activities : Triptocallol, identified in various studies, has shown anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activities. It has been used for treating inflammatory diseases, autoimmune diseases, organ transplantation, and tumors (Liu, 2011).
  • Inhibition of IL-12/IL-23 Expression : Triptocallol has been shown to inhibit IL-12/IL-23 expression in antigen-presenting cells (APCs) via the CCAAT/Enhancer-Binding Protein α. This suggests its potential use in treating autoimmune diseases (Zhang & Ma, 2010).

Anti-Cancer Properties

  • Inhibition of Collagen Degradation : Triptocallol inhibits IL-1beta-induced collagen degradation by corneal fibroblasts. It downregulates the production of matrix metalloproteinases (MMPs), suggesting its potential application in managing ocular diseases (Lu et al., 2003).
  • Cytotoxic Effects on Cancer Cells : Studies indicate that triptocallol induces apoptosis in various cancer cell lines, including leukemia, lymphoma, and hepatocellular carcinoma. This highlights its potential as a chemotherapeutic agent (Chan et al., 2001).

Immunomodulatory and Anti-inflammatory Effects

  • Inhibition of T Cell Activation : Triptocallol attenuates neuropathic pain in rats by inhibiting T lymphocyte activation, indicating its potential in treating neuropathic pain and immune-mediated disorders (Hu et al., 2012).

Cardioprotective Effects

  • Attenuation of Myocardial Remodeling : Research shows that triptocallol attenuates pressure overload-induced myocardial remodeling in mice. It inhibits NLRP3 inflammasome expression and inflammatory mediators, thus protecting against cardiac dysfunction (Li et al., 2017).

Biosynthesis and Chemical Synthesis

  • Biosynthesis and Chemical Synthesis : There has been progress in understanding the biosynthetic pathways and chemical synthesis of triptocallol. This knowledge is essential for developing new derivatives and formulations for clinical use (Gao et al., 2021).

properties

Product Name

Triptocallol

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(1S,2S,4aS,10aR)-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol

InChI

InChI=1S/C21H32O3/c1-13(2)14-6-8-16-15(19(14)24-5)7-9-17-20(16,3)11-10-18(23)21(17,4)12-22/h6,8,13,17-18,22-23H,7,9-12H2,1-5H3/t17-,18+,20-,21-/m1/s1

InChI Key

WWWGODYSDJATPL-KOUHRCEDSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CC[C@@H]([C@]([C@@H]3CC2)(C)CO)O)C)OC

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC(C(C3CC2)(C)CO)O)C)OC

synonyms

triptocallol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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